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Compound of Interest

Compound Name: 2-Amino-2-cyclohexylpropan-1-ol

Cat. No.: B1442369 Get Quote

Disclaimer: Extensive searches of publicly available scientific databases and literature did not

yield experimental spectroscopic data (NMR, IR, MS) specifically for 2-Amino-2-
cyclohexylpropan-1-ol. This suggests that the compound may not be well-characterized in

existing literature.

This guide provides a comprehensive overview of the expected spectroscopic properties of 2-
Amino-2-cyclohexylpropan-1-ol based on the analysis of structurally similar compounds. The

data presented herein is for close structural analogs and serves as a reference for researchers,

scientists, and drug development professionals.

Predicted Spectroscopic Data and Analysis of
Structural Analogs
Due to the absence of direct experimental data for 2-Amino-2-cyclohexylpropan-1-ol, this

section presents data for analogous compounds to infer its spectroscopic characteristics. The

chosen analogs are 2-Cyclohexylpropan-1-ol and various amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
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The proton NMR spectrum of 2-Amino-2-cyclohexylpropan-1-ol is expected to show distinct

signals for the cyclohexyl, propyl, and amino/hydroxyl protons. The chemical shifts will be

influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon

atom attached to the nitrogen (C2) and the carbon atom attached to the oxygen (C1) are

expected to be deshielded and appear at higher chemical shifts.

Table 1: ¹H and ¹³C NMR Data for Structurally Similar Compounds

Compound Spectroscopic Data Source

2-Amino-2-methyl-1-propanol ¹H NMR: Available --INVALID-LINK--

¹³C NMR: Available --INVALID-LINK--

(R)-(-)-2-Amino-1-propanol ¹H NMR: Available --INVALID-LINK--

¹³C NMR: Available --INVALID-LINK--

1-Amino-2-propanol ¹H NMR: Available --INVALID-LINK--

¹³C NMR: Available --INVALID-LINK--

Note: Specific chemical shifts and coupling constants are available through the provided links.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Amino-2-cyclohexylpropan-1-ol is expected to show characteristic absorption

bands for the O-H, N-H, and C-H bonds.

Table 2: Key IR Absorption Bands for Functional Groups in 2-Amino-2-cyclohexylpropan-1-ol
and Analogs
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Analog Compound
Data (cm⁻¹)

O-H (Alcohol) Stretching, broad 3200-3600

2-Cyclohexylpropan-

1-ol: Available in

PubChem CID 79509

N-H (Amine) Stretching 3300-3500

1-Amino-2-propanol:

Available in NIST

WebBook

C-H (Alkane) Stretching 2850-3000

2-Cyclohexylpropan-

1-ol: Available in

PubChem CID 79509

C-O (Alcohol) Stretching 1050-1260 Not specified

N-H (Amine) Bending 1550-1650 Not specified

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Amino-2-cyclohexylpropan-1-ol (C₉H₁₉NO), the expected molecular

weight is approximately 157.26 g/mol . The mass spectrum would show a molecular ion peak

(M⁺) and various fragment ions.

Table 3: Mass Spectrometry Data for Structural Analogs

Compound
Molecular Weight (
g/mol )

Key Fragments Source

2-Cyclohexylpropan-

1-ol
142.24

Available in PubChem

CID 79509
--INVALID-LINK--

1-Amino-2-propanol 75.11
Available in NIST

WebBook
--INVALID-LINK--

2-Amino-2-methyl-1-

propanol
89.14

Available in PubChem

CID 11807
--INVALID-LINK--
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

discussed above. These would be applicable to the characterization of 2-Amino-2-
cyclohexylpropan-1-ol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR

spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to

determine the relative number of protons.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount

of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used, which requires minimal sample preparation.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Obtain the mass

spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the relationships between the target compound and its

analogs, as well as a general workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-2-cyclohexylpropan-
1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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